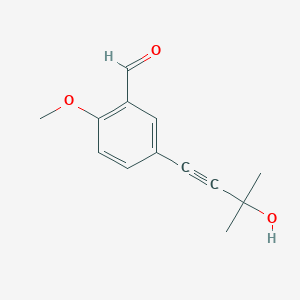
Nona-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,4,6-triene is an organic compound with the molecular formula C9H10 It is a bicyclic hydrocarbon, specifically a bicyclo[610]this compound This compound is characterized by its unique structure, which includes a bicyclic framework with three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4,6-triene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of bicyclo[6.1.0]this compound with dimethyl acetylenedicarboxylate has been documented . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production. The scalability of the Diels-Alder reaction and other synthetic routes would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield epoxides or ketones, reduction can produce saturated hydrocarbons, and substitution can result in functionalized derivatives with different substituents.
Scientific Research Applications
Nona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Mechanism of Action
The mechanism of action of nona-2,4,6-triene involves its reactivity due to the conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloadditions and substitutions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For instance, in biological systems, the compound’s derivatives may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: Another bicyclic compound with a similar structure but different ring size and double bond positions.
Sotolon: A compound with a similar triene structure but different functional groups and applications.
Uniqueness
Nona-2,4,6-triene is unique due to its specific bicyclic structure and the arrangement of its double bonds. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Properties
CAS No. |
666704-54-7 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
nona-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3 |
InChI Key |
QTRAFXCHKGPQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


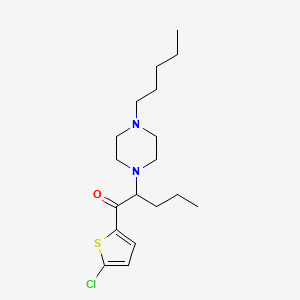
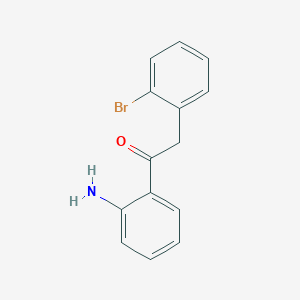
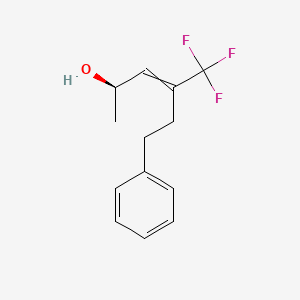
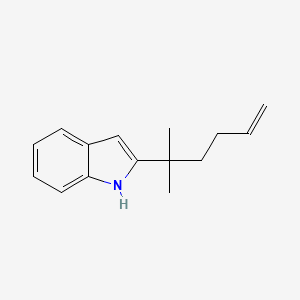
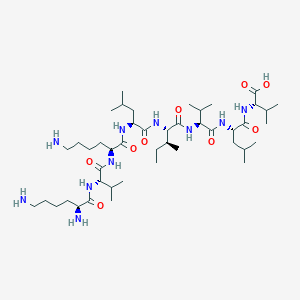
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
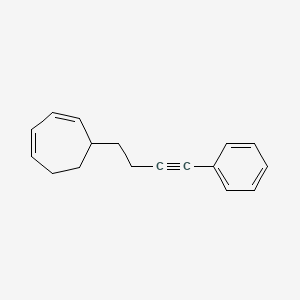
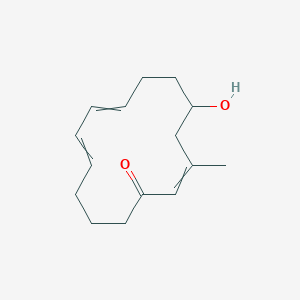
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
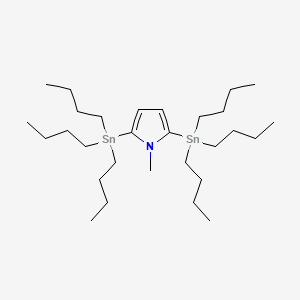
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
